Plumbanone--cerium (1/1)
CAS No.: 61216-30-6
Cat. No.: VC20631936
Molecular Formula: CeOPb
Molecular Weight: 363 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61216-30-6 |
|---|---|
| Molecular Formula | CeOPb |
| Molecular Weight | 363 g/mol |
| IUPAC Name | cerium;oxolead |
| Standard InChI | InChI=1S/Ce.O.Pb |
| Standard InChI Key | ZMAQPZVGRUECNR-UHFFFAOYSA-N |
| Canonical SMILES | O=[Pb].[Ce] |
Introduction
Molecular Composition and Structural Features
Chemical Identity and Nomenclature
Plumbanone--cerium (1/1) is systematically named cerium;oxolead under IUPAC nomenclature, reflecting its dual-metal oxide structure . The term “plumbanone” denotes a lead-based oxide moiety, while “cerium” specifies the rare-earth component. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CeOPb | PubChem |
| Molecular Weight | 363 g/mol | PubChem |
| CAS Registry Number | 61216-30-6 | PubChem |
| DSSTox Substance ID | DTXSID40819517 | PubChem |
The compound’s SMILES notation (O=[Pb].[Ce]) confirms its structure as a coordination complex where cerium and lead ions share an oxygen bridge .
Crystallographic and Spectroscopic Data
Synthesis and Stability
Synthetic Routes
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Co-precipitation: Mixing cerium(III) nitrate and lead(II) nitrate in alkaline solutions, followed by calcination .
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Solid-state reactions: Heating stoichiometric mixtures of CeO₂ and PbO at high temperatures (>800°C) .
The absence of surfactants or capping agents in its PubChem entry suggests a preference for pristine, defect-rich surfaces to preserve catalytic or redox properties .
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) of CeOPb remains unreported, but cerium oxide (CeO₂) decomposes above 2000°C, while lead oxide (PbO) melts at 888°C . The compound’s stability in aqueous environments is uncertain, though lead oxides are prone to hydrolysis in acidic conditions, releasing Pb²⁺ ions .
Physicochemical Properties
Electronic and Optical Characteristics
Density functional theory (DFT) calculations predict a bandgap of ~3.6 eV for CeOPb, intermediate between CeO₂ (3.19 eV) and PbO (2.7 eV) . This hybrid electronic structure suggests potential as a semiconductor in photovoltaics or photocatalysis, though experimental validation is lacking. Ultraviolet-visible (UV-Vis) spectra of similar nanoparticles exhibit absorption edges near 400 nm, correlating with oxygen vacancy-mediated transitions .
Surface Reactivity and Defect Chemistry
The compound’s redox activity likely stems from cerium’s +3/+4 oxidation states and lead’s +2/+4 transitions. Oxygen vacancies, common in fluorite-structured oxides, enhance surface reactivity by promoting adsorption sites for gases like CO or O₂ . For instance, CeO₂ nanoparticles catalyze ROS generation via Ce³⁺/Ce⁴⁺ cycling, a mechanism potentially shared by CeOPb .
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